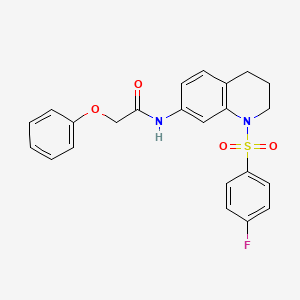

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

CAS No.: 1005299-84-2

Cat. No.: VC7666119

Molecular Formula: C23H21FN2O4S

Molecular Weight: 440.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005299-84-2 |

|---|---|

| Molecular Formula | C23H21FN2O4S |

| Molecular Weight | 440.49 |

| IUPAC Name | N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C23H21FN2O4S/c24-18-9-12-21(13-10-18)31(28,29)26-14-4-5-17-8-11-19(15-22(17)26)25-23(27)16-30-20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14,16H2,(H,25,27) |

| Standard InChI Key | XTKDXTKZHGAHNV-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include:

-

Sulfonylation: The introduction of the sulfonyl group onto the tetrahydroquinoline core.

-

Amidation: The formation of the amide bond linking the tetrahydroquinoline to the phenoxyacetamide moiety.

-

Phenoxylation: The attachment of the phenoxy group to the acetamide part.

These reactions require careful control of conditions, such as temperature, solvent choice, and catalysts, to optimize yields and purity.

Biological Activity

Compounds with similar structures, such as sulfonamides and acetamides, have shown potential biological activities, including antitubercular, anticancer, and antiviral effects. The presence of a fluorophenyl group can enhance these activities by modulating interactions with biological targets like enzymes or receptors.

| Biological Activity | Potential Targets |

|---|---|

| Antitubercular | Mycobacterium tuberculosis enzymes |

| Anticancer | Cancer cell lines, enzymes involved in cell proliferation |

| Antiviral | Viral replication enzymes |

Spectroscopic Analysis

Structural confirmation and purity assessment of such compounds are typically performed using spectroscopic methods:

-

NMR (Nuclear Magnetic Resonance): Provides detailed information about the molecular structure.

-

IR (Infrared Spectroscopy): Helps identify functional groups.

-

HR-MS (High-Resolution Mass Spectrometry): Confirms the molecular formula and structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume